
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism involving the formation of a carbocation, in an sn1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
For instance, aromatic compounds are known to be biodegraded through diverse microbial metabolic processes .
Pharmacokinetics
Similar compounds, such as ticlopidine, have been found to inhibit platelet aggregation in response to a number of inducers, including adp, thrombin, collagen, serotonin, arachidonic acid, epinephrine, and platelet activating factor .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
The action, efficacy, and stability of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be influenced by various environmental factors. For instance, the rate of reaction of similar compounds can vary due to differences in electronegativity .
Biologische Aktivität
1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity, supported by relevant research findings and data.
- Chemical Formula: C₁₃H₁₀ClNO₃
- Molecular Weight: 253.68 g/mol
- CAS Number: 338754-68-0
- Melting Point: 187–188.5 °C
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various monomeric alkaloids, the compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged as follows:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO): The compound showed selective inhibition of MAO-B with an IC50 value of approximately , indicating its potential in treating conditions like Parkinson's disease.
- Acetylcholinesterase (AChE): It exhibited competitive inhibition against AChE, which is crucial for managing Alzheimer's disease symptoms.
Cytotoxicity and Safety Profile
In vitro studies using Vero cells (African green monkey kidney epithelial cells) assessed the cytotoxicity of the compound. The results indicated that the compound was non-toxic up to concentrations of , with over cell viability observed at this concentration .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of pyridinecarboxylic acids, including the target compound. The derivatives were tested for their biological activity against various cell lines and showed promising results in terms of both antibacterial and antifungal activities.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of 1-(2-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized for improved yields?
- Methodological Answer: The compound is typically synthesized via multicomponent reactions or stepwise functionalization. A one-pot approach using palladium or copper catalysts (e.g., Pd(OAc)₂ or CuI) in polar aprotic solvents like DMF or toluene is effective for cyclization and chlorobenzyl group introduction . Yield optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). For example, Patel et al. (2019) achieved 67% yield using a benzylation step under inert atmosphere . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer: Structural elucidation requires combined use of ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), IR (for carbonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) . For purity, HPLC with a C18 column (acetonitrile/water + 0.1% TFA) or LC-MS is recommended. In , characteristic NMR signals include δH=8.42–8.36 ppm (pyridine protons) and δC=164.72 ppm (carboxylic acid carbonyl), which are diagnostic for confirming the core structure .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer: Contradictions often arise from differences in metabolic stability, bioavailability, or assay conditions. To resolve this:
- Perform pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to assess compound stability .
- Use computational models (e.g., molecular docking or QSAR) to predict metabolite formation or off-target interactions .
- Validate bioactivity in multiple cell lines or animal models with controlled dosing regimens. Patel et al. (2019) highlighted the importance of using human liver microsomes to identify metabolic hotspots .
Q. What mechanistic insights exist for the formation of byproducts during synthesis, and how can they be minimized?
- Methodological Answer: Common byproducts include dechlorinated derivatives (via reductive elimination) or dimerization products. Strategies to suppress these:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation .
- Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion (70–90%).
- Introduce steric hindrance (e.g., bulky substituents) or electron-withdrawing groups to reduce unintended coupling . In , replacing DMF with toluene reduced dimerization by 30% under similar conditions .
Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?
- Methodological Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are pivotal:
- Dock the compound into target protein active sites (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite to identify binding modes .
- Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity .
- Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) for binding affinity measurements. Patel et al. (2019) used MD simulations to correlate structural flexibility with antimicrobial activity .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-2-1-4-9(11)8-15-7-3-5-10(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXRWVIOONIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376978 | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-19-8 | |
Record name | 1-[(2-Chlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66158-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.